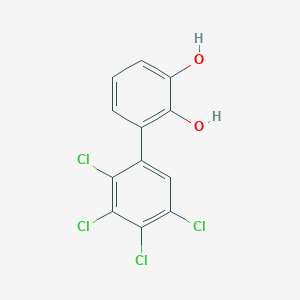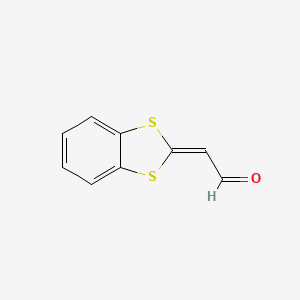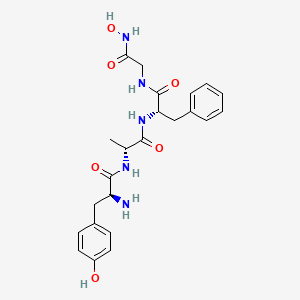
5-Methyloctacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a methyl-branched alkane, specifically a derivative of octacosane, where a methyl group is attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group to the desired carbon atom.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 5-methyloctacosanol, 5-methyloctacosanal, or 5-methyloctacosanoic acid.
Reduction: Pure this compound.
Substitution: 5-chloromethyloctacosane or 5-bromomethyloctacosane.
Wissenschaftliche Forschungsanwendungen
5-Methyloctacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential antimicrobial properties, particularly against certain bacterial strains.
Industry: Utilized in the formulation of lubricants and as a standard in the calibration of analytical instruments.
Wirkmechanismus
The mechanism of action of 5-Methyloctacosane in biological systems involves its interaction with cell membranes and microbial cell walls. Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In antimicrobial applications, it targets the lipid components of bacterial cell walls, compromising their structural integrity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Octacosane: A straight-chain alkane with no branching.
2-Methyloctacosane: A methyl-branched alkane with the methyl group on the second carbon.
10-Methyloctacosane: A methyl-branched alkane with the methyl group on the tenth carbon.
Uniqueness: 5-Methyloctacosane is unique due to its specific branching at the fifth carbon, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain and differently branched counterparts. This specific structure can also affect its biological activity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
85688-17-1 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
5-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-7-5-2/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
CHXDJCROSPTZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
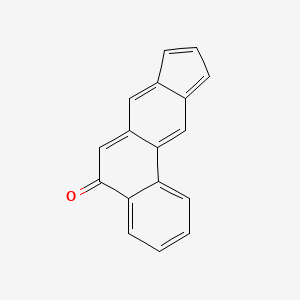
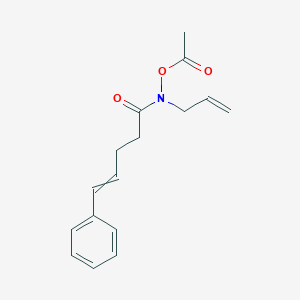
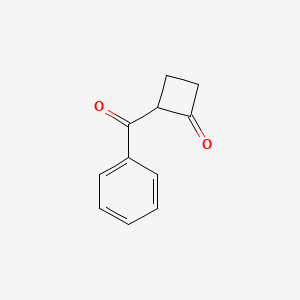
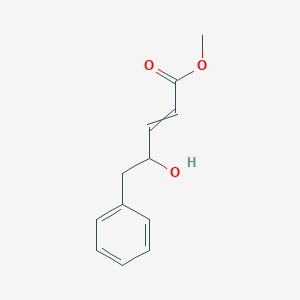
silane](/img/structure/B14409949.png)

